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molecular formula C6H8BrN3O3 B1400491 (1-(2-bromoethyl)-3-nitro-1H-pyrazol-5-yl)methanol CAS No. 1227210-30-1

(1-(2-bromoethyl)-3-nitro-1H-pyrazol-5-yl)methanol

Cat. No. B1400491
M. Wt: 250.05 g/mol
InChI Key: DMCMPWZBDNSVMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08754077B2

Procedure details

A 1-L three-necked round-bottomed flask equipped with a mechanical stirrer and thermoregulator was purged with nitrogen and charged with 124a (25.0 g, 175 mmol), DMF (250 mL), and cesium carbonate (70.0 g, 215 mmol) was heated at 104° C. for 5 min. The reaction mixture was then cooled to 0° C. using an ice/acetone bath and dibromoethane (329 g, 1.75 mol) was added portionwise (no exotherm). The reaction was stirred at 0° C. for 1 then at room temperature for 4 h. After this time a solution of KH2PO4 (40 g) in water (400 mL) was added slowly. The reaction mixture was stirred at room temperature for 30 min. Ethyl acetate (450 mL) was added and the aqueous layer was separated and extracted with ethyl acetate (2×100 mL). The combined organic layers were washed with water (200 mL), brine (200 mL), dried over sodium sulfate, and the drying agent was removed by filtration. The filtrate was concentrated under reduced pressure to afford an 86% yield (37.5 g) of crude 124b as an orange oil: 1H NMR (300 MHz, CDCl3) δ 6.85 (s, 1H), 4.82 (d, 2H, J=5.4 Hz), 4.66 (t, 2H, J=6.3 Hz), 3.83 (t, 2H, J=6.3 Hz); MS (ESI+) m/z 249.9 (M+H).
Name
Quantity
25 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
70 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
329 g
Type
reactant
Reaction Step Two
Name
KH2PO4
Quantity
40 g
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Three
Quantity
450 mL
Type
solvent
Reaction Step Four
Name
Yield
86%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:8]=[C:7]([CH2:9][OH:10])[NH:6][N:5]=1)([O-:3])=[O:2].C(=O)([O-])[O-].[Cs+].[Cs+].[Br:17][CH:18](Br)[CH3:19].OP([O-])(O)=O.[K+]>O.C(OCC)(=O)C.CN(C=O)C>[Br:17][CH2:18][CH2:19][N:6]1[C:7]([CH2:9][OH:10])=[CH:8][C:4]([N+:1]([O-:3])=[O:2])=[N:5]1 |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
[N+](=O)([O-])C1=NNC(=C1)CO
Name
cesium carbonate
Quantity
70 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
250 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
329 g
Type
reactant
Smiles
BrC(C)Br
Step Three
Name
KH2PO4
Quantity
40 g
Type
reactant
Smiles
OP(=O)(O)[O-].[K+]
Name
Quantity
400 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
450 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
104 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 0° C. for 1
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 1-L three-necked round-bottomed flask equipped with a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
thermoregulator was purged with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to 0° C.
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×100 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water (200 mL), brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the drying agent was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrCCN1N=C(C=C1CO)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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